molecular formula C14H18F2N2O2 B6963173 1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea

1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea

Cat. No.: B6963173
M. Wt: 284.30 g/mol
InChI Key: ZADROIJMNCKFEU-UHFFFAOYSA-N
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Description

1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, an ethyl chain, and an oxan-3-yl moiety linked to a urea functional group

Preparation Methods

The synthesis of 1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 2,6-Difluorophenyl Ethyl Intermediate: This step involves the reaction of 2,6-difluorobenzene with an ethylating agent under controlled conditions to form the 2,6-difluorophenyl ethyl intermediate.

    Oxan-3-yl Urea Formation: The intermediate is then reacted with oxan-3-yl isocyanate in the presence of a suitable catalyst to form the desired urea compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals, contributing to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(2,6-difluorophenyl)ethyl]-3-(oxan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-12-4-1-5-13(16)11(12)6-7-17-14(19)18-10-3-2-8-20-9-10/h1,4-5,10H,2-3,6-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADROIJMNCKFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)NCCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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